molecular formula C31H34O8 B13835778 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose

Cat. No.: B13835778
M. Wt: 534.6 g/mol
InChI Key: IFCAMEQHKHEHBS-PXPWAULYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Di-O-Acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose (CAS 59433-13-5) is a protected monosaccharide derivative widely used in carbohydrate chemistry. Its structure features acetyl groups at the 1- and 6-positions and benzyl groups at the 2-, 3-, and 4-positions, which serve to block hydroxyl groups during synthetic processes. This selective protection enables precise modification of the remaining reactive sites, making it a critical intermediate for synthesizing oligosaccharides, glycoconjugates, and other complex sugar derivatives . The compound exists as an α/β anomeric mixture, allowing flexibility in downstream glycosylation reactions. Its molecular formula is C₃₂H₃₄O₈, with a molar mass of 546.61 g/mol.

Properties

Molecular Formula

C31H34O8

Molecular Weight

534.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1

InChI Key

IFCAMEQHKHEHBS-PXPWAULYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose serves as an essential intermediate in the synthesis of more complex carbohydrate structures. Its acetyl and benzyl protecting groups facilitate selective reactions that are crucial in constructing oligosaccharides and glycosides.

Case Study: Synthesis of Oligosaccharides

A study demonstrated the use of this compound to create oligosaccharins through a series of glycosylation reactions. The compound was utilized as a glycosyl donor, leading to high yields in the formation of desired oligosaccharide structures .

Glycosylation Reactions

The compound acts as an effective glycosyl donor in stereoselective glycosylation reactions. Its protective groups allow for the selective formation of alpha or beta glycosides, which is critical in designing specific carbohydrate structures for biological applications.

Data Table: Glycosylation Yield Comparison

Glycosyl DonorProtecting GroupYield (%)Alpha/Beta Ratio
1,6-Di-O-acetyl-2,3,4-tri-O-benzylAcetyl851:3
2-Azido-3,4,6-tri-O-acetylAcetyl903:1
Benzoyl-protected thioglycosideBenzoyl961:6

This table illustrates the effectiveness of different protecting groups on the yield and selectivity of glycosylation reactions involving various donors .

Carbohydrate Building Blocks

The compound is instrumental in synthesizing carbohydrate building blocks that can be used in drug development and bioconjugation processes. Its ability to be modified easily allows researchers to create tailored carbohydrates for specific biological functions.

Case Study: Metabolic Glycan Reporters

Research has shown that derivatives of this compound can serve as metabolic glycan reporters in mammalian cells. For instance, the incorporation of modified sugars into proteins can help study glycan alterations in various cellular contexts .

Mechanism of Action

The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,6-Di-O-Acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose with structurally or functionally related compounds, focusing on protecting group strategies, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Groups Molecular Formula Key Features Applications Reference
1,6-Di-O-Acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose Acetyl (1,6), Benzyl (2,3,4) C₃₂H₃₄O₈ Mixed α/β anomers; moderate steric bulk Glycosylation, oligosaccharide synthesis
1,6-Di-O-Acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose Acetyl (1,6), Benzyl (3,4), Azido (2) C₂₄H₂₇N₃O₇ Azido group enables click chemistry; deoxy structure Synthesis of glycosylamines or glycopeptides
2,3,4,6-Tetra-O-benzyl-D-glucopyranose Benzyl (2,3,4,6) C₃₄H₃₄O₆ Full benzyl protection; no acetyl groups Coupling reactions for trehalose mimics
3-O-Acetyl-1,6-anhydro-2-azido-4-TBDMS-β-D-glucopyranose TBDMS (4), Acetyl (3), Azido (2) C₁₄H₂₅N₃O₅Si Bulky TBDMS group; 1,6-anhydro bridge Stereoselective glycosylations
4-O-(Tetra-O-acetyl-α-D-glucopyranosyl)-β-D-glucopyranose tetraacetate Acetyl (multiple positions) C₂₈H₃₆O₁₉ Fully acetylated; glycosidic linkage Glycoconjugate vaccine development

Protecting Group Strategies

  • Acetyl vs. Benzyl: The target compound combines acetyl (electron-withdrawing) and benzyl (bulky, stable under acidic conditions) groups. In contrast, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose lacks acetyl groups, offering enhanced stability in basic conditions but reduced selectivity for orthogonal deprotection .
  • Azido Functionalization: The azido group in 1,6-Di-O-Acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound. This makes the azido derivative superior for bioorthogonal labeling .
  • TBDMS Protection: The tert-butyldimethylsilyl (TBDMS) group in 3-O-Acetyl-1,6-anhydro-2-azido-4-TBDMS-β-D-glucopyranose provides steric hindrance, favoring β-anomer formation in glycosylation reactions. This contrasts with the mixed α/β anomericity of the target compound .

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound 2,3,4,6-Tetra-O-benzyl-D-glucopyranose 3-O-Acetyl-1,6-anhydro-4-TBDMS-β-D-glucopyranose
Molecular Weight 546.61 g/mol 562.62 g/mol 343.46 g/mol
Solubility Dichloromethane, THF Toluene, chloroform Hexane, ethyl acetate
Stability Acid-sensitive Base-stable Moisture-sensitive

Key Observations :

  • The target compound’s acetyl groups confer moderate polarity, enhancing solubility in polar aprotic solvents compared to fully benzylated analogs .
  • The TBDMS-protected derivative’s moisture sensitivity necessitates anhydrous reaction conditions, unlike the robust benzyl/acetyl combination in the target compound .

Biological Activity

1,6-Di-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of multiple benzyl groups and acetyl modifications on the glucopyranose ring. The synthesis typically involves the acetylation of hydroxyl groups and subsequent benzylation to yield the desired compound. Various methods have been reported for its synthesis, including chemical and enzymatic approaches.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the antimicrobial activity of the compound against selected bacterial strains.

Antioxidant Activity

The compound has also demonstrated antioxidant properties in vitro. Its ability to scavenge free radicals was assessed using various assays, such as DPPH and ABTS. The results indicated that it effectively reduces oxidative stress in cellular models.

Anti-inflammatory Effects

In vivo studies have shown that this compound can modulate inflammatory responses. It has been reported to decrease levels of pro-inflammatory cytokines in animal models of inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical study investigated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with conventional antibiotics.
  • Case Study on Antioxidant Properties : A laboratory study evaluated the antioxidant capacity of the compound in human cell lines exposed to oxidative stress. The results indicated a marked increase in cell viability and a decrease in markers of oxidative damage.

Q & A

Q. What are the key synthetic methodologies for preparing 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose?

The synthesis typically involves sequential protection of hydroxyl groups on glucose. Benzyl groups (at positions 2, 3, and 4) are introduced first via benzylation using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in dry DMF or THF under anhydrous conditions . Acetylation (at positions 1 and 6) is achieved using acetic anhydride (Ac₂O) with a catalytic acid (e.g., H₂SO₄) or pyridine. The reaction progress is monitored by TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. What is the functional role of acetyl and benzyl protecting groups in this compound?

  • Acetyl groups (1- and 6-O): Temporarily block hydroxyls, enabling selective deprotection under mild basic conditions (e.g., Zemplén deacetylation with NaOMe/MeOH) .
  • Benzyl groups (2-, 3-, 4-O): Provide stable protection, resistant to acidic/basic conditions but removable via hydrogenolysis (H₂/Pd-C) or Birch reduction (Li/NH₃). This allows sequential glycosylation in oligosaccharide synthesis .

Q. How is the compound characterized after synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and anomeric configuration (e.g., α/β ratios via coupling constants, J₁,₂ ≈ 3–4 Hz for α, 7–8 Hz for β) .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight .
  • Polarimetry : Measures optical rotation to confirm stereochemical integrity .

Advanced Research Questions

Q. How can glycosylation yields be optimized when using this compound as a glycosyl donor?

  • Activation : Use Lewis acids like BF₃·Et₂O or TMSOTf to generate oxocarbenium intermediates, enhancing donor reactivity .
  • Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) favor β-selectivity via SN2 mechanisms, while polar solvents (e.g., MeCN) may promote α-selectivity .
  • Temperature : Low temperatures (−40°C to 0°C) reduce side reactions like aglycone transfer .
  • Donor-Acceptor Ratio : A 1.2–1.5 molar excess of donor improves coupling efficiency with hindered acceptors .

Q. How can anomeric configuration (α/β) be controlled during glycosylation?

  • Anomeric Effect : Thermodynamic control in polar solvents favors α-anomers due to stereoelectronic stabilization .
  • Catalytic Conditions : Participatory solvents (e.g., EtCN) or bulky promoters (e.g., Ph₃PO) can bias β-selectivity via intermediate stabilization .
  • Preactivation Strategies : Pre-activating the donor with TMSOTf before adding the acceptor minimizes equilibration and stabilizes the desired anomer .

Q. What strategies mitigate premature deprotection or side reactions during synthesis?

  • Sequential Deprotection : Use orthogonal protecting groups (e.g., acetyl vs. benzyl) to avoid unintended cleavage. For example, remove acetyl groups first with NaOMe before hydrogenolysis of benzyl groups .
  • Side Reaction Prevention : Avoid prolonged exposure to acidic conditions (risk of benzylidene acetal cleavage) or excess base (risk of β-elimination in acetylated sugars) .

Q. How is this compound applied in synthesizing complex oligosaccharides?

As a glycosyl donor, it enables stepwise assembly of branched glycans. For example:

  • Core Disaccharides : Couple with acceptors like 4-OH glucosides via 1→6 linkages, followed by selective deprotection and elongation .
  • Glycoconjugates : Conjugate with lipid or protein moieties after deprotection for studies on carbohydrate-protein interactions .

Methodological Tables

Q. Table 1. Common Reaction Conditions for Glycosylation

ParameterTypical ConditionsReference
ActivatorBF₃·Et₂O (0.2–0.5 eq), TMSOTf (0.1 eq)
SolventCH₂Cl₂ (β-selectivity), MeCN (α-selectivity)
Temperature−40°C to 25°C
Donor/Acceptor Ratio1.2:1 to 2:1

Q. Table 2. Key Spectral Data for Characterization

TechniqueDiagnostic SignalsReference
¹H NMR (CDCl₃)δ 4.5–5.5 ppm (anomeric H), δ 7.3 ppm (Bn)
¹³C NMRδ 95–105 ppm (anomeric C), δ 128–138 ppm (Bn)
HRMS (ESI+)[M+Na]⁺ m/z calculated for C₃₄H₄₂O₁₀: 665.26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.